molecular formula C25H24N4O5 B12170472 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide

Cat. No.: B12170472
M. Wt: 460.5 g/mol
InChI Key: PLCANJLTDWKPBJ-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and an imidazole moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzazepine core through a series of cyclization reactions. The introduction of the methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The imidazole moiety is then introduced through a condensation reaction with an appropriate imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzazepine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzazepine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzazepine core may interact with enzyme active sites, while the imidazole moiety can bind to metal ions or other cofactors. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide is unique due to its combination of a benzazepine core with methoxy and imidazole substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[3-(1-methylimidazole-2-carbonyl)phenyl]acetamide

InChI

InChI=1S/C25H24N4O5/c1-28-10-8-26-25(28)24(32)17-5-4-6-19(11-17)27-22(30)15-29-9-7-16-12-20(33-2)21(34-3)13-18(16)14-23(29)31/h4-13H,14-15H2,1-3H3,(H,27,30)

InChI Key

PLCANJLTDWKPBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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